molecular formula C10H14N2O3S B6502564 1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide CAS No. 1421497-72-4

1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide

Cat. No. B6502564
CAS RN: 1421497-72-4
M. Wt: 242.30 g/mol
InChI Key: NDYZDCCVGXFJPT-UHFFFAOYSA-N
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing one nitrogen atom . This structure is more stable than that of related aziridines due to the considerable ring strain .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound can be used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The process involves aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Development of Novel Heterocyclic Compounds

The compound can be used in the development of novel heterocyclic compounds. The structures of these novel compounds can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Suzuki–Miyaura Cross-Coupling Reaction

The compound can be used in the Suzuki–Miyaura cross-coupling reaction. This reaction is used for the synthesis and diversification of novel heterocyclic amino acid derivatives .

Production of Polyamines

Azetidines, including this compound, can be used as building blocks for the production of polyamines through anionic and cationic ring-opening polymerization .

Development of Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of this compound have potential applications in the development of antibacterial and antimicrobial coatings .

CO2 Adsorption

The polymers derived from this compound could potentially be used for CO2 adsorption .

Chelation and Materials Templating

These polymers could also be used in chelation and materials templating .

Non-Viral Gene Transfection

Another potential application of the polymers derived from this compound is in non-viral gene transfection .

Future Directions

Future research on azetidines will likely continue to explore their synthesis, reactivity, and applications in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and this field of research continues to evolve .

properties

IUPAC Name

1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-6(13)12-4-7(5-12)9(14)11-8-2-3-16-10(8)15/h7-8H,2-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYZDCCVGXFJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-N-(2-oxothiolan-3-YL)azetidine-3-carboxamide

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